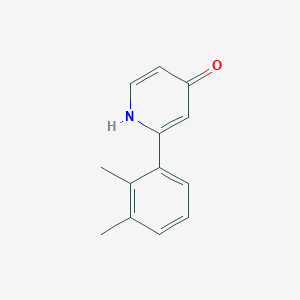
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% (6-AHPPA) is an organic compound with a wide range of applications in scientific research. It is a derivative of picolinic acid, a naturally occurring organic compound found in plants and animals. 6-AHPPA is a versatile compound that can be used for a variety of purposes, including synthesis of other compounds, biochemical and physiological research, and laboratory experiments.
科学的研究の応用
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, in biochemical and physiological research, and in laboratory experiments. It has been shown to be a useful tool in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the study of cancer and other diseases.
作用機序
The mechanism of action of 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that it has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases and other conditions. It is also believed to have an effect on the metabolism of lipids and carbohydrates, which may be beneficial in the treatment of metabolic disorders.
Biochemical and Physiological Effects
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can lead to oxidative stress and damage to cells. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. Additionally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% has been shown to have an effect on the metabolism of lipids and carbohydrates, which may be beneficial in the treatment of metabolic disorders.
実験室実験の利点と制限
The advantage of using 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Additionally, it is non-toxic and has a wide range of applications in scientific research. However, there are some limitations to using 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not as stable as some other compounds and may degrade over time. Additionally, it is not as widely used as some other compounds and may not be as readily available.
将来の方向性
There are a number of potential future directions for 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%. One is its use as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the treatment of cancer and other diseases. Additionally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% could be used to develop new compounds for use in biochemical and physiological research. Finally, 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% could be used in the development of new laboratory experiments and techniques.
合成法
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95% can be synthesized from 3-hydroxy-2-methylbenzoic acid, which can be produced from the reaction of 3-hydroxybenzoic acid and 2-methylbenzaldehyde in the presence of an acid catalyst. The reaction is then followed by the addition of an amine, such as ammonia, to form 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%. This method of synthesis has been demonstrated to be an efficient and cost-effective way to produce 6-Amino-3-(3-hydroxymethylphenyl)picolinic acid, 95%.
特性
IUPAC Name |
6-amino-3-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-11-5-4-10(12(15-11)13(17)18)9-3-1-2-8(6-9)7-16/h1-6,16H,7H2,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBUQUWFMQOWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-hydroxymethylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














